molecular formula C16H24O2 B1624705 Inocoterone CAS No. 83646-97-3

Inocoterone

Cat. No.: B1624705
CAS No.: 83646-97-3
M. Wt: 248.36 g/mol
InChI Key: DOTDLCMVUVGSDP-VRKREXBASA-N
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Preparation Methods

The synthesis of inocoterone involves several steps, starting from steroid precursors. The exact synthetic routes and reaction conditions are not widely documented in public literature. it is known that the acetate ester, this compound acetate, is synthesized by esterification of this compound

Chemical Reactions Analysis

Inocoterone undergoes various chemical reactions typical of steroid-like compounds:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Inocoterone is similar to other nonsteroidal antiandrogens such as:

Properties

CAS No.

83646-97-3

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(3S,3aS,9aS,9bS)-6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one

InChI

InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3/t12-,13+,15+,16+/m1/s1

InChI Key

DOTDLCMVUVGSDP-VRKREXBASA-N

Isomeric SMILES

CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C

SMILES

CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C

Canonical SMILES

CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C

83646-97-3

Origin of Product

United States

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